molecular formula C15H12N2O2 B276082 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B276082
M. Wt: 252.27 g/mol
InChI Key: GZZBQJMVTLZESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as DMPO, is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 247.28 g/mol. In

Mechanism of Action

The mechanism of action of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is not fully understood, but it is believed to act as a spin trap for free radicals by forming stable adducts with them. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to trap various types of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile adducts can be detected using electron paramagnetic resonance (EPR) spectroscopy, which allows for the identification and characterization of free radicals in biological systems.
Biochemical and Physiological Effects:
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to protect cells from oxidative stress and reduce inflammation in animal models of disease. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2 (COX-2), which are involved in the production of ROS and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is its ability to trap free radicals and protect cells from oxidative stress. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is also relatively easy to synthesize and can be used in a variety of experimental systems. However, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile adducts can be difficult to detect and characterize using EPR spectroscopy, which requires specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, including the development of new synthesis methods and the optimization of its use as a spin trap and fluorescent probe. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could also be used in combination with other antioxidants and anti-inflammatory agents to enhance its therapeutic potential. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could be used in the development of new drugs for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.
Conclusion:
1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a pyridine derivative that has gained significant attention in scientific research due to its potential applications in various fields. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a variety of methods and has been shown to have antioxidant and anti-inflammatory properties. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications as a spin trap and fluorescent probe and has been shown to protect cells from oxidative stress. Future research on 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyridine-2-carboxylic acid with benzoyl chloride and sodium cyanide, or the reaction of 3,5-dimethylpyridine-2-carboxylic acid with benzoyl isothiocyanate and sodium azide. The yield of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile using these methods ranges from 60-80%.

Scientific Research Applications

1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. One of the major applications of 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is as a spin trap for detecting and characterizing free radicals in biological systems. 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) and has been shown to protect cells from oxidative stress. In addition, 1-Benzoyl-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been used as a catalyst in organic synthesis reactions and as a precursor for the synthesis of other pyridine derivatives.

properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-benzoyl-4,6-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C15H12N2O2/c1-10-8-11(2)17(15(19)13(10)9-16)14(18)12-6-4-3-5-7-12/h3-8H,1-2H3

InChI Key

GZZBQJMVTLZESJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1C(=O)C2=CC=CC=C2)C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1C(=O)C2=CC=CC=C2)C#N)C

Origin of Product

United States

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